molecular formula C8H4F3N B066735 1-Isocyano-3-(trifluoromethyl)benzene CAS No. 182276-42-2

1-Isocyano-3-(trifluoromethyl)benzene

Cat. No.: B066735
CAS No.: 182276-42-2
M. Wt: 171.12 g/mol
InChI Key: XUDAGRPFMIKMQK-UHFFFAOYSA-N
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Description

1-Isocyano-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of an isocyano group (-N≡C) and a trifluoromethyl group (-CF3) attached to a benzene ring.

Safety and Hazards

Safety data sheets indicate that 1-Isocyano-3-(trifluoromethyl)benzene may cause skin and eye irritation, and may be toxic if ingested, inhaled, or absorbed through the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate, which is then converted to the isocyanide using a suitable base . The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Uniqueness: 1-Isocyano-3-(trifluoromethyl)benzene is unique due to the combination of the isocyano and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1-isocyano-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAGRPFMIKMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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